[1-(4-bromo-3-fluorophenyl)butyl](methyl)amine hydrochloride
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Overview
Description
1-(4-bromo-3-fluorophenyl)butylamine hydrochloride: is an organic compound that features a butyl chain attached to a phenyl ring substituted with bromine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-bromo-3-fluorophenyl)butylamine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-3-fluoroaniline and 1-bromobutane.
Nucleophilic Substitution: The 4-bromo-3-fluoroaniline undergoes nucleophilic substitution with 1-bromobutane in the presence of a base such as potassium carbonate to form the intermediate [1-(4-bromo-3-fluorophenyl)butyl]amine.
Methylation: The intermediate is then methylated using methyl iodide in the presence of a base like sodium hydride to yield 1-(4-bromo-3-fluorophenyl)butylamine.
Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oxides or N-oxides.
Reduction: Reduction reactions can target the phenyl ring or the amine group, potentially leading to dehalogenation or amine reduction.
Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products:
Oxidation: Formation of N-oxides or phenolic derivatives.
Reduction: Formation of dehalogenated products or reduced amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique electronic properties imparted by the bromine and fluorine substituents.
Biology:
Biochemical Probes: It can serve as a biochemical probe to study enzyme-substrate interactions or receptor binding due to its structural specificity.
Medicine:
Industry:
Material Science: The compound can be used in the synthesis of advanced materials, including polymers and liquid crystals, due to its unique structural features.
Mechanism of Action
The mechanism of action of 1-(4-bromo-3-fluorophenyl)butylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine substituents on the phenyl ring can enhance binding affinity and specificity through halogen bonding and electronic effects. The butyl chain and amine group can facilitate interactions with hydrophobic and polar regions of the target molecules, respectively.
Comparison with Similar Compounds
- 3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole
- Halocarbons
- Trimorphs of 4-bromophenyl 4-bromobenzoate
Uniqueness:
- Structural Features: The combination of bromine, fluorine, and a butyl chain attached to a phenyl ring makes 1-(4-bromo-3-fluorophenyl)butylamine hydrochloride unique compared to other halogenated compounds.
- Reactivity: The presence of both bromine and fluorine atoms provides unique reactivity patterns, allowing for selective functionalization and derivatization.
This detailed article provides a comprehensive overview of 1-(4-bromo-3-fluorophenyl)butylamine hydrochloride, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
2751610-96-3 |
---|---|
Molecular Formula |
C11H16BrClFN |
Molecular Weight |
296.6 |
Purity |
95 |
Origin of Product |
United States |
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